molecular formula C7H14ClNO2 B13466165 Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B13466165
M. Wt: 179.64 g/mol
InChI Key: VTOUIWIQHMCQEW-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is particularly interesting due to its structural properties and its role as a precursor in the synthesis of other important chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups. One common method is the reaction of 1-cyanocyclopropane-1-carboxylates with hydroxylamine and sodium acetate, which leads to the formation of 1-carbamoylcyclopropane-1-carboxylate derivatives . This intermediate can then be further reacted with methylating agents to produce the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific enzymes and receptors. In plants, it acts as an ethylene agonist, mimicking the effects of the natural plant hormone ethylene . This interaction leads to various physiological responses, such as fruit ripening and leaf senescence. The compound binds to ethylene receptors, triggering a cascade of molecular events that result in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features that allow it to act as an ethylene agonist. Its ability to enhance ethylene-related responses in plants makes it a valuable compound in agricultural research and applications .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(2-3-7)4-5-8;/h2-5,8H2,1H3;1H

InChI Key

VTOUIWIQHMCQEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)CCN.Cl

Origin of Product

United States

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